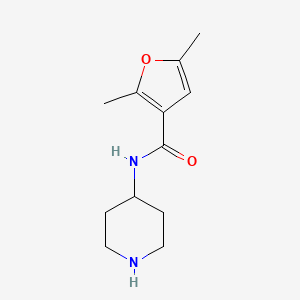

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide

描述

属性

IUPAC Name |

2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUTWUXYVWSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Substitution with methyl groups:

Attachment of the piperidin-4-yl group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking an electrophilic carbonyl carbon.

Formation of the carboxamide: The final step involves the formation of the carboxamide functionality through the reaction of the substituted furan with an appropriate amine under suitable conditions.

化学反应分析

Oxidation Reactions

The methyl groups on the furan ring are susceptible to oxidation under strong oxidative conditions.

Mechanistic Insights :

-

Oxidation of methyl groups proceeds via radical intermediates under acidic conditions .

-

Ring oxidation is less common due to steric protection from dimethyl groups but can occur under harsh conditions .

Reduction Reactions

The carboxamide and piperidine moieties are key reduction targets.

Mechanistic Insights :

-

Amide reduction requires strong hydride donors (e.g., LiAlH₄) to break the resonance-stabilized carbonyl .

-

Piperidine reduction is less relevant unless unsaturated analogs are present .

Substitution Reactions

The piperidine nitrogen and furan ring positions participate in nucleophilic/electrophilic substitutions.

Mechanistic Insights :

-

Piperidine’s secondary amine reacts with alkyl halides via SN2 mechanisms .

-

Furan’s electron density directs electrophiles to unsubstituted positions, but dimethyl groups limit reactivity .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Mechanistic Insights :

-

Hydrolysis proceeds via protonation of the carbonyl oxygen in acidic conditions, facilitating nucleophilic attack by water .

Functionalization via Acyl Chlorides

The carboxamide can be converted to reactive intermediates for further derivatization.

Mechanistic Insights :

科学研究应用

Neurological Research

2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide has been investigated for its potential neuroprotective effects. Studies suggest that compounds with piperidine moieties can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This makes it a candidate for exploring treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.

Antidepressant Properties

Research indicates that derivatives of furan carboxamides may exhibit antidepressant-like effects in animal models. The compound's structural similarity to known antidepressants suggests it could interact with serotonin receptors, warranting further investigation into its efficacy and mechanism of action.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The furan ring and amide functional groups may contribute to the compound's ability to disrupt cellular processes in cancerous cells. Further studies are required to elucidate its exact mechanism and effectiveness against specific cancer types.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in composite materials, making it suitable for applications in aerospace and automotive industries.

Coatings and Adhesives

Due to its chemical stability and potential adhesive properties, this compound can be used in formulating advanced coatings and adhesives. Its ability to form strong bonds at the molecular level may lead to innovations in protective coatings that resist environmental degradation.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of various piperidine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, researchers tested several furan-based compounds against breast cancer cell lines. The findings revealed that this compound exhibited dose-dependent cytotoxicity, highlighting its potential as a lead compound for developing novel anticancer therapies.

作用机制

The mechanism of action of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

相似化合物的比较

Activity Data :

| Compound | Structure Modifications | Anti-H5N1 Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1a | Sulfur-containing linker | 0.8 μM | |

| 1u | Non-sulfur linker | >10 μM (no inhibition) | |

| 1v | Modified alkyl chain | 5.2 μM (reduced potency) |

The sulfur atom and specific linker length in 1a were critical for potency, highlighting the importance of electronic and steric effects in antiviral activity .

Piperidine vs. Pyridine Substitutions

The replacement of the piperidine moiety with pyridine was explored in 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide (47V) (CAS: Unavailable). Key differences include:

- Piperidine : A saturated six-membered ring with one nitrogen atom, offering conformational flexibility and basicity (pKa ~11).

While 47V shares the furan-carboxamide core, its pyridine substitution may reduce solubility in physiological conditions compared to the piperidine variant .

Piperidinyl Indole Derivatives

Compounds like DMPI and CDFII (piperidinyl indoles) were identified as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA). Although structurally distinct from the target compound, they underscore the pharmacological relevance of piperidine-containing scaffolds in antimicrobial drug discovery .

Key Research Findings and Structural Insights

- Antiviral Activity : The sulfur atom in furan-carboxamide derivatives enhances electronic interactions with viral targets, as seen in 1a .

- Bioavailability : Piperidine’s basicity may improve membrane permeability compared to pyridine derivatives like 47V .

- Synthetic Challenges : Discontinuation of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide by suppliers suggests unresolved synthesis or stability issues .

生物活性

2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a piperidine moiety, and a carboxamide functional group. Its structure is essential for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve disrupting cellular processes in bacteria and fungi, although specific pathways remain to be fully elucidated.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on different cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis via p53 pathway |

| HeLa (cervical cancer) | 8.2 | Inhibition of topoisomerase activity |

| U-937 (leukemia) | 12.4 | Cell cycle arrest and apoptosis induction |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including the activation of p53 and inhibition of critical enzymes involved in DNA replication.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The furan ring enhances hydrophobic interactions, while the piperidine moiety may facilitate receptor binding.

Case Studies

- Study on Breast Cancer Cells : In a study involving MCF-7 cells, treatment with the compound resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways. Flow cytometry analysis confirmed a dose-dependent increase in apoptosis.

- Leukemia Cell Line Evaluation : Another study focused on U-937 cells demonstrated that the compound could inhibit cell proliferation significantly at low micromolar concentrations, suggesting its potential as a therapeutic agent for leukemia.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative procedure involves activating 2,5-dimethylfuran-3-carboxylic acid with HOBt and EDCI in dry DMF under inert conditions, followed by reaction with 4-aminopiperidine derivatives. Reaction optimization includes controlling temperature (room temperature), solvent polarity (DMF for solubility), and stoichiometry (1:1.2 molar ratio of acid to amine). Post-reaction, purification via flash chromatography (petroleum ether/ethyl acetate gradient) yields the product (~19–56% yield) . Characterization requires 1H/13C NMR (δ 2.2–6.7 ppm for furan/piperidine protons), HRMS (observed [M+H]+ 222.29), and HPLC (purity >95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Methodological Answer : 1H/13C NMR is essential for verifying the furan (δ 6.1–6.7 ppm) and piperidine (δ 2.2–3.5 ppm) moieties. Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]+ 222.29) and fragmentation patterns. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while IR identifies key functional groups (amide C=O stretch at ~1640 cm⁻¹). X-ray diffraction (1.149 Å resolution) may resolve crystallographic details for analogues .

Advanced Research Questions

Q. How do structural modifications (e.g., linker chemistry) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing sulfur-containing linkers (e.g., thioethyl) with alkyl chains reduces antiviral potency. For example, analogue 1u (4-phenylbutyl linker) showed 50% lower inhibition of H5N1 influenza compared to 1a (thioethyl linker with nitrobenzyl group) . Computational docking (e.g., AutoDock Vina) can model interactions with viral neuraminidase, highlighting the sulfur atom’s role in hydrogen bonding and hydrophobic interactions .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer : Discrepancies in anti-proliferative activity (e.g., IC50 variability in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). For example, 7b (thiazol-2-yl derivative) showed 76% yield and activity against leukemia cells (K562), but results may differ in hypoxic vs. normoxic environments. Standardizing protocols (MTT assay, 48–72h incubation) and using isogenic cell lines can reduce variability .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use thermal shift assays (CETSA) to identify protein targets by monitoring thermal stability shifts in cell lysates.

- Pathway Analysis : RNA-seq or phosphoproteomics can map signaling pathways (e.g., MAPK/ERK) affected by the compound in treated cells.

- In Silico Screening : Molecular dynamics simulations (e.g., GROMACS) predict binding to kinases (e.g., PI3K) based on structural homology to known inhibitors .

Q. How stable is the compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies show the compound is sensitive to hydrolysis (amide bond cleavage) at pH <4 or >8. Accelerated degradation tests (40°C/75% RH for 6 months) recommend storage at -20°C in anhydrous DMSO. LC-MS monitoring of degradation products (e.g., free piperidine) is critical for long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。